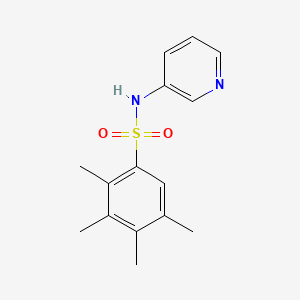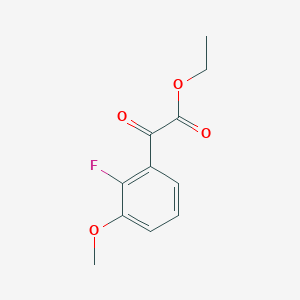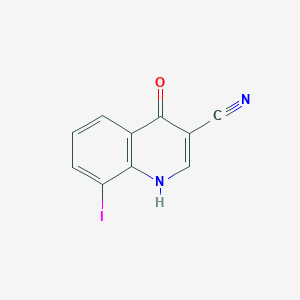![molecular formula C14H13ClN6O B13362867 N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B13362867.png)
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that features a unique combination of a pyrrole ring and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Chlorine Atom: Chlorination of the aromatic ring can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an azide with a nitrile in the presence of a catalyst such as zinc chloride (ZnCl2).
Amide Bond Formation: The final step involves coupling the pyrrole and tetrazole derivatives through an amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is investigated for its use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-imidazol-1-yl)propanamide
- N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-triazol-1-yl)propanamide
Uniqueness
N-[2-chloro-5-(1H-pyrrol-1-yl)phenyl]-3-(1H-tetraazol-1-yl)propanamide is unique due to the presence of both a pyrrole and a tetrazole ring, which imparts distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, binding affinity, and specificity for certain targets compared to similar compounds.
Properties
Molecular Formula |
C14H13ClN6O |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
N-(2-chloro-5-pyrrol-1-ylphenyl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H13ClN6O/c15-12-4-3-11(20-6-1-2-7-20)9-13(12)17-14(22)5-8-21-10-16-18-19-21/h1-4,6-7,9-10H,5,8H2,(H,17,22) |
InChI Key |
WYDKBGWEMMQANU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxypropanehydrazide](/img/structure/B13362789.png)
![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)

![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
![[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B13362808.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)

![2-{[(2,5-Dichloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B13362822.png)
![(S)-N-(5-Chloropyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B13362825.png)
![3-[(Benzylsulfanyl)methyl]-6-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362841.png)
![2-Methyl-3-[6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13362863.png)
![2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]-N-[2-(pyrimidin-2-ylamino)ethyl]acetamide](/img/structure/B13362879.png)

